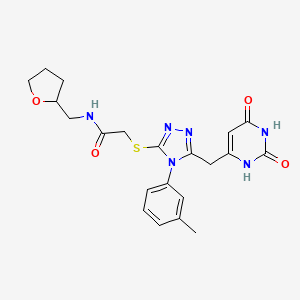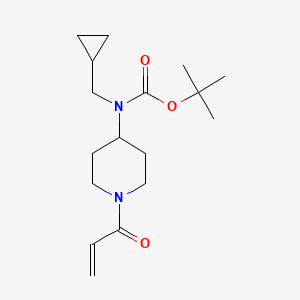
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate, commonly referred to as CTAP, is a small molecule that has been used in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for substance abuse disorders. In
作用机制
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the analgesic and rewarding effects of opioids, as well as a reduction in the development of tolerance and dependence.
Biochemical and Physiological Effects:
The use of CTAP has revealed several biochemical and physiological effects associated with the mu-opioid receptor. Studies have shown that CTAP can reduce the analgesic effects of opioids, decrease the reward associated with drug use, and reduce the development of tolerance and dependence. Additionally, CTAP has been shown to have anti-inflammatory effects, suggesting a potential role in the treatment of inflammatory pain.
实验室实验的优点和局限性
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, allowing for the specific study of this receptor without affecting other opioid receptors. Additionally, CTAP has a relatively high affinity for the mu-opioid receptor, making it a potent antagonist. However, CTAP has a relatively short half-life, limiting its use in long-term studies. Additionally, the use of CTAP in vivo can be complicated by its poor solubility and potential toxicity at high doses.
未来方向
There are several future directions for research involving CTAP. One area of interest is the development of new analgesics and treatments for substance abuse disorders based on the selective targeting of the mu-opioid receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTAP and its potential therapeutic applications. Finally, the development of new analogs of CTAP with improved pharmacokinetic properties could expand its use in scientific research.
合成方法
The synthesis of CTAP involves several steps, starting with the preparation of the key intermediate, N-(1-prop-2-enoylpiperidin-4-yl)carbamic acid tert-butyl ester. This intermediate is then treated with cyclopropylmethylamine to form the desired product, CTAP. The overall yield of this reaction is around 20-30%, making it a relatively efficient process.
科学研究应用
CTAP has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for understanding the specific functions of this receptor. CTAP has been used in a variety of in vitro and in vivo studies, including behavioral assays, electrophysiology, and imaging techniques.
属性
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-10-8-14(9-11-18)19(12-13-6-7-13)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNRIFHWPTAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

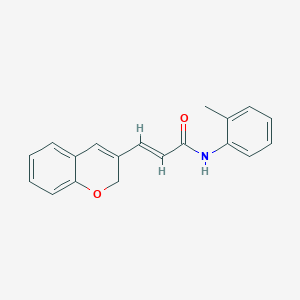
![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)
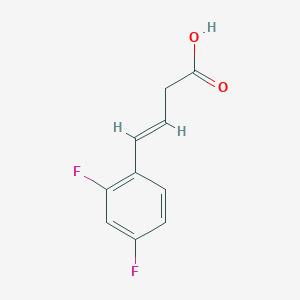
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)
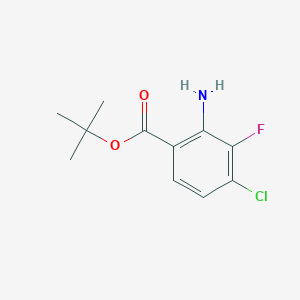

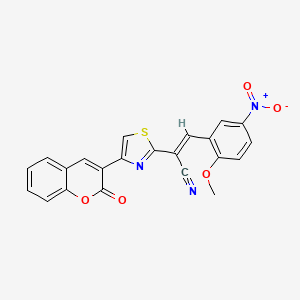
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)

![N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2426473.png)

![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)
